4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one
CAS No.: 381696-70-4
Cat. No.: VC7660987
Molecular Formula: C20H21ClN2O4
Molecular Weight: 388.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 381696-70-4 |
|---|---|
| Molecular Formula | C20H21ClN2O4 |
| Molecular Weight | 388.85 |
| IUPAC Name | (4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C20H21ClN2O4/c1-12-4-9-15(27-12)17-16(18(24)13-5-7-14(21)8-6-13)19(25)20(26)23(17)11-10-22(2)3/h4-9,17,24H,10-11H2,1-3H3/b18-16+ |
| Standard InChI Key | BBOXQZXHPYEBIU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCN(C)C |
Introduction
The compound 4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that belongs to the pyrrolidine class. It features a diverse array of functional groups, including a chlorobenzoyl moiety, a dimethylaminoethyl side chain, a hydroxyl group, and a 5-methylfuran-2-yl substituent. This structural diversity suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. While specific details for this exact compound are not available, similar compounds are often prepared through condensation reactions involving appropriate starting materials such as chlorobenzoyl derivatives, dimethylaminoethyl precursors, and furan-based compounds.
Biological Activity and Potential Applications
Pyrrolidine derivatives, including those with similar structures to 4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one, have been studied for their potential biological activities:
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Anticancer Activity: Some pyrrolidine compounds exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.
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Neuroprotective Effects: These compounds may also possess neuroprotective effects, potentially mitigating oxidative stress and neuronal damage.
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Enzyme Inhibition: The presence of specific functional groups suggests potential interactions with enzymes, which could be beneficial in treating diseases related to enzymatic dysregulation.
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